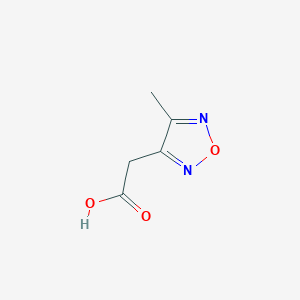

(4-Methyl-furazan-3-yl)-acetic acid

説明

(4-Methyl-furazan-3-yl)-acetic acid is an organic compound that belongs to the furazan family Furazans are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms The presence of a methyl group at the 4-position and an acetic acid moiety at the 3-position makes this compound unique

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-furazan-3-yl)-acetic acid typically involves the following steps:

Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors, such as dinitriles or nitro compounds, under specific conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the furazan ring through alkylation reactions using methylating agents like methyl iodide.

Attachment of the Acetic Acid Moiety: The acetic acid group can be attached to the 3-position of the furazan ring through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(4-Methyl-furazan-3-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

(4-Methyl-furazan-3-yl)-acetic acid features a furazan ring, a five-membered aromatic heterocycle that includes nitrogen and oxygen. Its molecular formula is , with a molecular weight of approximately 142.11 g/mol. The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various chemical entities:

- Esterification: It reacts with alcohols to form esters, which are important in the production of fragrances and pharmaceuticals.

- Amide Formation: The compound can also react with amines to yield amides, expanding its utility in drug development and biochemical research.

Medicinal Chemistry

Research indicates that this compound possesses notable biological activities:

- Anti-inflammatory Properties: Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Antimicrobial Activity: The compound has been investigated for its ability to combat microbial infections, making it relevant in the development of new antibiotics.

Bioconjugation and Probes

The compound can be utilized to create biotinylated probes. Biotin is widely used for labeling proteins and other biomolecules due to its strong affinity for avidin and streptavidin. By incorporating this compound into these probes, researchers can enhance their specificity and detection capabilities.

Interaction Studies

Interaction studies reveal that this compound can form complexes with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanism of action of this compound in biological systems.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anti-inflammatory Research : A study demonstrated that derivatives of this compound could significantly reduce inflammation markers in animal models, indicating potential for therapeutic use in conditions like arthritis.

- Antimicrobial Efficacy : Research highlighted the effectiveness of this compound against specific bacterial strains, suggesting its role as a lead compound for antibiotic development.

- Bioconjugation Techniques : Investigations into biotinylated probes showed enhanced binding efficiency when incorporating this compound, improving detection methods for biomolecular assays.

作用機序

The mechanism of action of (4-Methyl-furazan-3-yl)-acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways and targets involved can vary based on the application and context of use.

類似化合物との比較

Similar Compounds

(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: A compound with a similar furazan ring structure but with a benzoic acid moiety instead of acetic acid.

(4-Methyl-furazan-3-yl)-thiazol-2-ylamine: Another furazan derivative with a thiazole ring attached.

Uniqueness

(4-Methyl-furazan-3-yl)-acetic acid is unique due to its specific combination of a furazan ring, a methyl group, and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

(4-Methyl-furazan-3-yl)-acetic acid is an organic compound featuring a furazan ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : C6H6N2O2

- Molecular Weight : 154.12 g/mol

- Functional Groups : Furazan ring, carboxylic acid group

The presence of the carboxylic acid group allows for various chemical reactions, including esterification and salt formation, which can influence its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluating various compounds revealed that some derivatives showed potent antiproliferative effects against multiple human cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (nM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | MCF-7 | 3.8 |

| Compound C | A549 | 4.1 |

These findings suggest that modifications in the substituent groups on the furazan ring can enhance the anticancer activity of the base compound .

The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. By disrupting this process, the compound can induce apoptosis in rapidly dividing cancer cells. This mechanism is similar to that observed in other known anticancer agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human peripheral blood lymphocytes (PBL) indicated that while some derivatives were effective against cancer cells, they exhibited minimal cytotoxicity towards normal cells. For example, one derivative showed an IC50 greater than 10 μM in quiescent lymphocytes but decreased to 0.5 μM under mitogenic stimulation with phytohemagglutinin (PHA), indicating selectivity for proliferating cells .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested against different cancer cell lines, revealing that certain modifications significantly increased their potency compared to the parent compound.

Case Study 2: In Vivo Studies

In vivo studies demonstrated that one derivative administered to mice bearing tumor xenografts resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

特性

IUPAC Name |

2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQDLOCXIKPNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360160 | |

| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15323-69-0 | |

| Record name | 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15323-69-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。